![molecular formula C12H13BrN2O3 B2741396 (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 320416-86-2](/img/structure/B2741396.png)
(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
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Description
(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one, or 4-Bromo-3-methoxyamino-2-methoxyiminomethylprop-2-en-1-one, is an important organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as substituted prop-2-en-1-ones, which are characterized by the presence of a two-carbon double bond between two carbon atoms and a single oxygen atom. This compound has been studied for its potential applications in a variety of areas, including synthesis, research, and drug development.
Scientific Research Applications
Optical and Structural Applications
Nonlinear Optical (NLO) Properties
The compound has been studied for its potential in nonlinear optical applications. Research has shown that certain chalcone derivatives, including variations of the (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one, exhibit significant linear and nonlinear optical properties. These properties make them suitable for use in various semiconductor devices, indicating their potential as n-type materials in organic semiconductor applications (Shkir et al., 2019).
Crystal Structure and Tautomerism
The compound's structure and tautomerism have been a subject of study, revealing insights into its stacking interactions and supramolecular network. Research focusing on similar compounds indicates the importance of understanding tautomerism in both solvent media and the solid state, which can influence the compound's properties and applications in material science (Albayrak et al., 2011).
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOIPFKEIFHCKG-HQNMPQEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one |
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